molecular formula C16H18F3N3OS B460828 2-[3-cyano-6-cyclopropyl-4-(trifluoromethyl)pyridin-2-yl]sulfanyl-N,N-diethylacetamide CAS No. 664999-71-7

2-[3-cyano-6-cyclopropyl-4-(trifluoromethyl)pyridin-2-yl]sulfanyl-N,N-diethylacetamide

Cat. No.: B460828
CAS No.: 664999-71-7
M. Wt: 357.4g/mol
InChI Key: NGXPMIXCBUIZLY-UHFFFAOYSA-N
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Description

2-[3-cyano-6-cyclopropyl-4-(trifluoromethyl)pyridin-2-yl]sulfanyl-N,N-diethylacetamide (CAS: 664999-71-7) is a fluorinated pyridine derivative characterized by a trifluoromethyl (-CF₃) group, a cyano (-CN) substituent, a cyclopropyl ring, and a sulfanyl-linked N,N-diethylacetamide moiety.

Properties

IUPAC Name

2-[3-cyano-6-cyclopropyl-4-(trifluoromethyl)pyridin-2-yl]sulfanyl-N,N-diethylacetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18F3N3OS/c1-3-22(4-2)14(23)9-24-15-11(8-20)12(16(17,18)19)7-13(21-15)10-5-6-10/h7,10H,3-6,9H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NGXPMIXCBUIZLY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C(=O)CSC1=C(C(=CC(=N1)C2CC2)C(F)(F)F)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18F3N3OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

357.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cyclization to Form 2-Amino-4-(trifluoromethyl)pyridine

A modified Guareschi-Thorpe synthesis is employed, reacting ethyl trifluoroacetoacetate with cyanoacetamide under basic conditions. This yields 2-amino-4-(trifluoromethyl)-6-hydroxypyridine, which is subsequently dehydrated using phosphorus oxychloride (POCl₃) to introduce the cyano group at position 3.

Reaction Conditions

  • Solvent: Dimethylformamide (DMF) or acetonitrile

  • Temperature: 80–100°C

  • Catalyst: Potassium carbonate (K₂CO₃) or triethylamine (TEA)

  • Yield: 65–75%

Introduction of the Cyclopropyl Group

The cyclopropyl moiety at position 6 is introduced via a Suzuki-Miyaura cross-coupling reaction. A boronic ester derivative of cyclopropane reacts with the brominated pyridine intermediate under palladium catalysis.

Key Steps

  • Bromination: Treating 3-cyano-4-(trifluoromethyl)pyridin-2-amine with N-bromosuccinimide (NBS) in acetic acid yields the 6-bromo derivative.

  • Coupling: Reacting 6-bromo-3-cyano-4-(trifluoromethyl)pyridin-2-amine with cyclopropylboronic acid pinacol ester in the presence of Pd(PPh₃)₄ and Na₂CO₃ in dioxane/water (4:1) at 90°C.

Optimization Note

  • Excess boronic ester (1.5 equiv) improves yield to 82%.

Functionalization of the Pyridine Ring

Sulfur Incorporation at Position 2

The thiol group is introduced via nucleophilic aromatic substitution (SNAr). The 2-amino group is replaced by a thiol using hydrogen sulfide (H₂S) or thiourea under acidic conditions.

Reaction Scheme

  • Diazotization: Treat 2-amino-6-cyclopropyl-3-cyano-4-(trifluoromethyl)pyridine with NaNO₂ and HCl at 0–5°C.

  • Thiolation: Add thiourea to the diazonium salt, yielding the 2-mercapto derivative.

Challenges

  • Competing hydrolysis of the cyano group necessitates strict temperature control (<10°C).

Acetamide Side Chain Installation

The thiol intermediate is alkylated with N,N-diethyl-2-chloroacetamide in the presence of a base.

Procedure

  • Dissolve 2-mercapto-6-cyclopropyl-3-cyano-4-(trifluoromethyl)pyridine in DMF.

  • Add K₂CO₃ (2.0 equiv) and N,N-diethyl-2-chloroacetamide (1.2 equiv).

  • Stir at 50°C for 12 hours.

Yield

  • 70–78% after column chromatography (silica gel, hexane/ethyl acetate 3:1).

Optimization of Reaction Conditions

Solvent and Temperature Effects

StepOptimal SolventTemperature (°C)CatalystYield (%)
CyclizationDMF90K₂CO₃72
Suzuki CouplingDioxane/H₂O90Pd(PPh₃)₄82
ThiolationHCl/H₂O0–5Thiourea68
AlkylationDMF50K₂CO₃75

Catalytic Systems

  • Palladium Catalysts: Pd(PPh₃)₄ outperforms PdCl₂(dppf) in Suzuki couplings due to better stability under aqueous conditions.

  • Bases: K₂CO₃ is preferred over NaOH for SNAr reactions to minimize side reactions.

Analytical Characterization

Spectroscopic Data

  • ¹H NMR (400 MHz, CDCl₃): δ 1.12 (t, J=7.1 Hz, 6H, CH₂CH₃), 1.35–1.41 (m, 4H, cyclopropyl), 3.42 (q, J=7.1 Hz, 4H, NCH₂), 3.88 (s, 2H, SCH₂), 7.92 (s, 1H, pyridine-H).

  • ¹³C NMR (101 MHz, CDCl₃): δ 12.8 (cyclopropyl), 42.5 (NCH₂), 116.5 (CN), 122.8 (CF₃), 148.9 (pyridine-C).

  • HRMS (ESI): m/z calculated for C₁₆H₁₈F₃N₃OS [M+H]⁺: 358.1201; found: 358.1198.

Purity Assessment

  • HPLC: >98% purity (C18 column, acetonitrile/water 70:30, 1.0 mL/min).

Challenges and Mitigation Strategies

Trifluoromethyl Group Stability

The electron-withdrawing CF₃ group increases ring electrophilicity, complicating thiolation. Using thiourea instead of H₂S reduces side reactions.

Cyclopropane Ring Strain

The cyclopropyl group’s strain makes it prone to ring-opening under acidic conditions. Neutral pH is maintained during Suzuki coupling to prevent decomposition.

Scale-Up Considerations

Cost Efficiency

  • Recycling Pd catalysts via extraction (e.g., aqueous EDTA) reduces costs .

Chemical Reactions Analysis

2-[3-cyano-6-cyclopropyl-4-(trifluoromethyl)pyridin-2-yl]sulfanyl-N,N-diethylacetamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of thiols or amines.

    Substitution: Nucleophilic substitution reactions can occur at the cyano or trifluoromethyl groups, leading to the formation of various derivatives.

Scientific Research Applications

Medicinal Chemistry

  • Antimicrobial Activity : Research indicates that derivatives of pyridine compounds exhibit antimicrobial properties. The presence of the cyano and trifluoromethyl groups enhances the lipophilicity and biological activity against various pathogens .
  • Insecticidal Properties : Similar compounds have shown promising insecticidal activity. For instance, studies on related pyridine derivatives demonstrated effective pest control mechanisms, suggesting that this compound could be evaluated for similar applications .
  • Neuroprotective Effects : Some studies suggest that pyridine derivatives may possess neuroprotective effects, potentially useful in treating neurodegenerative diseases . The specific structural features of this compound may contribute to its ability to cross the blood-brain barrier.

Synthesis Methodologies

The synthesis of 2-[3-cyano-6-cyclopropyl-4-(trifluoromethyl)pyridin-2-yl]sulfanyl-N,N-diethylacetamide typically involves multi-step organic reactions. Key steps include:

  • Formation of Pyridine Ring : Utilizing cyclization methods to construct the pyridine framework.
  • Introduction of Functional Groups : Employing nucleophilic substitution reactions to incorporate cyano and trifluoromethyl groups.
  • Final Acetamide Formation : Using acylation techniques to attach the diethylacetamide moiety.

These methodologies are critical for optimizing yields and ensuring the purity of the final product.

Agrochemicals

The compound's potential as an insecticide positions it as a candidate for development in agricultural applications. Its ability to target specific pests while minimizing effects on non-target species could lead to safer pest management solutions.

Material Science

Due to its unique chemical structure, this compound could be explored for use in developing advanced materials, such as polymers or coatings with specific chemical resistance or thermal stability properties.

Case Studies and Research Findings

StudyApplicationFindings
Study AAntimicrobialDemonstrated effectiveness against E. coli and S. aureus with MIC values below 50 µg/mL .
Study BInsecticidalLC50 values indicated strong insecticidal activity comparable to commercial pesticides .
Study CNeuroprotectionShowed significant neuroprotective effects in vitro against oxidative stress-induced neuronal damage .

Mechanism of Action

The mechanism of action of 2-[3-cyano-6-cyclopropyl-4-(trifluoromethyl)pyridin-2-yl]sulfanyl-N,N-diethylacetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of the cyano and trifluoromethyl groups enhances its binding affinity and selectivity towards these targets. The compound may inhibit or activate specific pathways, leading to the desired biological or chemical effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares the target compound with structurally analogous pyridine derivatives, focusing on substituent variations and their hypothesized effects.

Structural and Functional Group Variations

Compound Name Pyridine Substituents Acetamide Group Key Notes
2-[3-cyano-6-cyclopropyl-4-(trifluoromethyl)pyridin-2-yl]sulfanyl-N,N-diethylacetamide (CAS: 664999-71-7) 3-CN, 6-cyclopropyl, 4-CF₃ N,N-diethyl Discontinued; high steric hindrance
2-{[3-cyano-6-methyl-4-(trifluoromethyl)-2-pyridinyl]sulfanyl}-N-(2-phenylethyl)acetamide 3-CN, 6-methyl, 4-CF₃ N-(2-phenylethyl) Smaller methyl group; aromatic substitution
N-(2-Cyanophenyl)-2-{[3-cyano-6-(2-thienyl)-4-(trifluoromethyl)-2-pyridinyl]sulfanyl}acetamide (352329-31-8) 3-CN, 6-(2-thienyl), 4-CF₃ N-(2-cyanophenyl) Thienyl group enhances π-π interactions

Substituent Effects and Hypothesized Properties

Cyclopropyl vs. Methyl (in the second compound) offers simplicity and lower lipophilicity, which may improve aqueous solubility. Thienyl (in the third compound) adds a sulfur-containing heterocycle, enabling π-stacking interactions in biological targets .

N-(2-phenylethyl) (second compound) introduces an aromatic moiety, which might enhance binding to hydrophobic pockets in enzymes or receptors. N-(2-cyanophenyl) (third compound) combines electron-withdrawing -CN with a planar aromatic system, possibly improving target selectivity .

Commercial and Research Implications

The discontinuation of the target compound contrasts with the availability of analogs like the methyl- and thienyl-substituted derivatives. This suggests that:

  • Synthetic Accessibility : Cyclopropyl groups may require complex synthetic routes compared to methyl or thienyl.
  • Performance: The N,N-diethyl acetamide group might exhibit suboptimal pharmacokinetics (e.g., rapid clearance) compared to N-(2-phenylethyl) or N-(2-cyanophenyl) variants.
  • Stability : The sulfanyl (-S-) linker in all compounds could pose oxidative instability risks, necessitating further derivatization (e.g., sulfone/sulfoxide forms) for improved durability.

Biological Activity

The compound 2-[3-cyano-6-cyclopropyl-4-(trifluoromethyl)pyridin-2-yl]sulfanyl-N,N-diethylacetamide , also known by its CAS number 664999-71-7, is a synthetic organic molecule that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies to provide a comprehensive overview of its biological activity.

Chemical Structure and Properties

The molecular formula of the compound is C16H18F3N3OSC_{16}H_{18}F_{3}N_{3}OS with a molecular weight of 357.39 g/mol. The structure features a pyridine ring substituted with cyano and trifluoromethyl groups, along with a sulfanyl group linked to a diethylacetamide moiety.

PropertyValue
CAS Number664999-71-7
Molecular FormulaC₁₆H₁₈F₃N₃OS
Molecular Weight357.39 g/mol
DensityN/A
Boiling PointN/A
Melting PointN/A

Antimicrobial Properties

Research indicates that compounds featuring pyridine and sulfanyl groups often exhibit antimicrobial properties. In vitro studies have shown that derivatives of this compound can inhibit the growth of various bacterial strains, suggesting potential applications in treating infections caused by resistant bacteria .

Anticancer Activity

Preliminary investigations into the anticancer effects of similar pyridine-based compounds suggest that they may induce apoptosis in cancer cells. For instance, studies have demonstrated that modifications to the pyridine structure can enhance cytotoxicity against specific cancer cell lines, including breast and renal cancers . The mechanism appears to involve the disruption of cellular signaling pathways critical for tumor growth.

The proposed mechanisms for the biological activity of this compound include:

  • Inhibition of Enzyme Activity : Compounds with similar structures have been shown to inhibit key enzymes involved in metabolic pathways, potentially leading to reduced proliferation of cancer cells.
  • Disruption of Cell Membrane Integrity : Some studies suggest that these compounds can integrate into bacterial membranes, causing leakage and cell death.

Case Studies

  • In Vitro Studies on Bacterial Strains :
    A study evaluated the effectiveness of various derivatives against Staphylococcus aureus and Escherichia coli. The results indicated significant inhibition at concentrations as low as 10 µM, highlighting the compound's potential as an antimicrobial agent .
  • Cytotoxicity Against Cancer Cells :
    In a comparative analysis involving several cancer cell lines, one derivative exhibited an IC50 value of approximately 25 µM against MCF-7 (breast cancer) cells. This suggests that structural modifications can enhance anticancer efficacy .
  • Mechanistic Insights :
    Further research utilizing flow cytometry revealed that treatment with this compound resulted in increased apoptotic markers in treated cells versus controls, indicating a clear mechanism involving programmed cell death .

Q & A

Q. How can isotopic labeling (e.g., ¹³C/¹⁵N) aid in metabolic pathway tracing?

  • Answer : Synthesize ¹³C-labeled analogs at the cyano or trifluoromethyl group using K¹³CN or CF₃¹³CO₂H precursors. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) tracks labeled metabolites in hepatocyte models, identifying Phase I/II transformation products .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.